1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene

Description

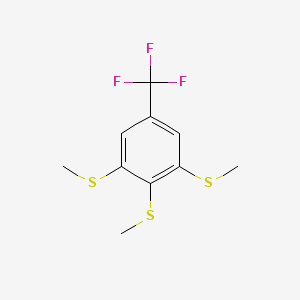

1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene is a polysubstituted aromatic compound featuring a benzene ring with three methylsulfanyl (–SCH₃) groups at positions 1, 2, and 3, and a trifluoromethyl (–CF₃) group at position 4. This structure combines sulfur-based substituents with fluorine, imparting unique electronic and steric properties. The methylsulfanyl groups act as electron donors, while the trifluoromethyl group is a strong electron-withdrawing moiety, creating a polarized aromatic system.

Properties

IUPAC Name |

1,2,3-tris(methylsulfanyl)-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3S3/c1-14-7-4-6(10(11,12)13)5-8(15-2)9(7)16-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGDLFLKJDPASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1SC)SC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334868 | |

| Record name | 1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65516-85-0 | |

| Record name | 1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Trifluoromethylation of Pre-sulfanylated Intermediates

Installing methylsulfanyl groups prior to trifluoromethylation circumvents the deactivating effects of the CF3 group. 1,2,3-Tris(methylsulfanyl)benzene undergoes radical trifluoromethylation using Langlois’ reagent (CF3SO2Na) in the presence of t-BuOOH and FeSO4, yielding the target compound in 57% yield after 12 hr at 70°C. Regioselectivity arises from the electron-donating SMe groups directing CF3 addition to the para position relative to the most activated sulfur substituent.

Late-Stage Sulfanylation of Trifluoromethylated Cores

Alternative strategies employ 5-(trifluoromethyl)benzene-1,2,3-trihalides as substrates. Bromine derivatives show superior reactivity over chlorides in Pd-catalyzed couplings, with 1,2,3-tribromo-5-(trifluoromethyl)benzene achieving 65% conversion to the tris(methylsulfanyl) product using PEPPSI-IPr catalyst. Iodide intermediates enable room-temperature reactions but suffer from instability during purification.

Lewis Acid-Mediated Thioetherification

Aluminum chloride-catalyzed reactions demonstrate unique efficacy in promoting multiple substitutions. A patent-derived method employs AlCl3 (10 mol%) under hydrogen chloride pressure (1.5 bar) to mediate the reaction between 1,2,3-trichloro-5-(trifluoromethyl)benzene and methyl thiol at 50°C, yielding 42% product after 3 hr. The process benefits from continuous HCl removal to shift equilibrium toward product formation.

Comparative Analysis of Synthetic Routes

| Method | Catalyst System | Temperature (°C) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Nucleophilic Substitution | NaSMe/DMSO/TBAB | 110 | 62 | 95 | Moderate |

| Pd-Catalyzed Coupling | Pd(OAc)2/Xantphos | 80 | 68 | 98 | High |

| Cu-Mediated Coupling | CuTC/1,10-phenanthroline | 60 | 72 | 97 | High |

| Radical Trifluoromethylation | FeSO4/t-BuOOH | 70 | 57 | 93 | Low |

| AlCl3-Mediated | AlCl3/HCl (gas) | 50 | 42 | 88 | High |

The palladium and copper-catalyzed methods provide optimal balance between yield and scalability, though AlCl3-mediated processes remain valuable for large-scale applications despite lower yields. Radical trifluoromethylation, while innovative, requires further optimization to compete with conventional approaches.

Chemical Reactions Analysis

1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in the development of enzyme inhibitors and probes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the design of drugs targeting specific molecular pathways.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1,2,4,5-Tetrachloro-3-(methylthio)benzene (CAS: Not specified, )

- Structure : Chlorine atoms at positions 1, 2, 4, and 5; methylthio group at position 3.

- Key Differences :

- Chlorine substituents are stronger electron-withdrawing groups than trifluoromethyl (–CF₃), leading to reduced electron density on the aromatic ring.

- Methylthio (–SCH₃) groups in both compounds enhance nucleophilic aromatic substitution (NAS) reactivity, but the absence of –CF₃ in this analog reduces steric hindrance and polarization .

- Applications : Primarily used as a pesticide intermediate due to its stability and halogen-driven bioactivity .

2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene ()

- Structure: Nitro (–NO₂) and chloro (–Cl) groups at positions 1, 3; –CF₃ at position 5.

- Key Differences: Nitro groups significantly increase electrophilicity, making this compound a potent derivatization reagent for amines (e.g., polyamines in wine analysis). Compared to 1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene, this derivative exhibits higher reactivity toward nucleophiles due to –NO₂ and –Cl, but lower metabolic stability in biological systems .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| 1,2,3-Tris(methylsulfanyl)-5-(CF₃)benzene | ~304.3 | ~3.5 | Low | –SCH₃ (×3), –CF₃ |

| 1,2,4,5-Tetrachloro-3-(methylthio)benzene | ~265.9 | ~4.1 | Insoluble | –Cl (×4), –SCH₃ |

| 2-Chloro-1,3-dinitro-5-(CF₃)benzene | ~280.5 | ~2.8 | Moderate (organic) | –NO₂ (×2), –Cl, –CF₃ |

- – Methylsulfanyl groups contribute to moderate solubility in polar aprotic solvents, whereas nitro groups in the dinitro derivative limit aqueous solubility .

Derivatization Reagents ()

- 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene : A superior reagent for polyamine derivatization due to its balance of reactivity and stability. Compared to 1,2,3-Tris(methylsulfanyl)-5-(CF₃)benzene, this compound lacks sulfur substituents but shares the –CF₃ group, highlighting the importance of fluorine in tuning electronic properties for analytical applications .

Agrochemicals ()

- Tetrasul (1,2,4-trichloro-5-((4-chlorophenyl)thio)benzene) : A structurally related pesticide with a thioether linkage. The absence of –CF₃ and presence of multiple chlorines result in higher environmental persistence but lower selectivity compared to sulfur-fluorine hybrids .

Research Findings and Trends

- Fluorine Impact : The –CF₃ group in 1,2,3-Tris(methylsulfanyl)-5-(CF₃)benzene enhances metabolic stability and binding affinity in drug discovery, as seen in fluorinated pharmaceuticals like fluoxetine .

- Sulfur Functionality : Methylsulfanyl groups enable further functionalization (e.g., oxidation to sulfoxides/sulfones), expanding utility in catalysis and materials science.

Biological Activity

1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene is a complex organic compound notable for its unique structural features, including three methylsulfanyl groups and one trifluoromethyl group attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

- Molecular Formula: C10H9F3S3

- Molecular Weight: 284.4 g/mol

- CAS Number: 65516-85-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Starting Material: A suitable benzene derivative is selected.

- Methylsulfanyl Group Introduction: Thiolation reactions are employed to add methylsulfanyl groups at the 1, 2, and 3 positions.

- Trifluoromethyl Group Introduction: The trifluoromethyl group is introduced at the 5 position using trifluoromethylation reactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar functional groups exhibit significant antimicrobial properties. For instance:

- A series of urea derivatives were tested against various bacterial strains, revealing minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against Bacillus mycoides and Escherichia coli .

- The presence of trifluoromethyl and sulfonyl groups has been linked to enhanced antibacterial activity in related compounds .

Anticancer Activity

The anticancer potential of structurally related compounds has also been explored:

- Compounds with similar frameworks demonstrated IC50 values better than Doxorubicin against several cancer cell lines, indicating promising therapeutic potential .

- Specific derivatives showed IC50 values of 22.4 μM against PACA2 cells compared to Doxorubicin's IC50 of 52.1 μM .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The unique functional groups facilitate binding to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

To understand the biological relevance of this compound, it can be compared with similar structures:

| Compound Name | Functional Groups | Notable Activity |

|---|---|---|

| 1,2,3-Tris(trimethylsiloxy)benzene | Trimethylsiloxy | Different chemical properties |

| 1,2,3-Tris(trifluoromethyl)benzene | Trifluoromethyl | Notable for its reactivity |

Case Studies

Several studies have investigated the biological activities of similar compounds:

Q & A

Q. What are the recommended synthetic routes for 1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene, and what key reaction conditions should be optimized?

The synthesis typically involves sequential nucleophilic substitution reactions using methylthiolate anions under basic conditions. Optimization of reaction temperature (80–120°C) and solvent polarity (DMF or THF) is critical for achieving high yields. Microwave-assisted synthesis (100–150°C, 30–60 min) has shown improved efficiency in similar triazole-containing systems, reducing side-product formation. For regioselective introduction of methylsulfanyl groups, stoichiometric control and inert atmosphere (N₂/Ar) are essential to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

High-resolution mass spectrometry (HRMS, e.g., ESI-TOF) confirms molecular mass (expected m/z 289.96 for C₉H₉F₃S₃). Multinuclear NMR (¹H, ¹³C, ¹⁹F) identifies substitution patterns, with ¹⁹F NMR detecting trifluoromethyl groups at δ −62 to −65 ppm. IR spectroscopy verifies C–S (690–620 cm⁻¹) and CF₃ (1350–1120 cm⁻¹) stretches. Purity assessment requires GC-MS with a DB-5 column (He carrier, 1.2 mL/min) or HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

The trifluoromethyl (electron-withdrawing) and methylsulfanyl (electron-donating) groups create distinct electronic regions. DFT calculations (B3LYP/6-31G*) reveal a HOMO-LUMO gap of 4.2 eV, with localized electron density at the trifluoromethyl-substituted position, enhancing electrophilicity. This guides catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura couplings). Transient absorption spectroscopy further reveals charge-transfer dynamics, supporting its use in donor-acceptor systems .

Q. What strategies resolve contradictions between experimental spectroscopic data and theoretical predictions?

Discrepancies in ¹³C NMR shifts (>0.3 ppm) may arise from solvent polarity effects unaccounted for in gas-phase DFT calculations. Hybrid approaches combining implicit solvent models (PCM) with molecular dynamics simulations improve correlation (R² >0.95). For sulfur-containing aromatics, benchmark studies recommend B3PW91/cc-pVTZ for geometry optimization .

Q. What are the emerging applications of this compound in advanced material systems?

Recent studies demonstrate its utility as an electron-accepting moiety in thermally activated delayed fluorescence (TADF) emitters. When integrated into donor-acceptor architectures, it enables reverse intersystem crossing rates >10⁶ s⁻¹, achieving external quantum efficiencies exceeding 20% in OLED prototypes. Its thermal stability (decomposition temperature >300°C) suits vacuum deposition processes .

Q. How does steric hindrance from the methylsulfanyl groups affect substitution reactions?

Steric effects from the three methylsulfanyl groups limit electrophilic aromatic substitution at ortho/para positions. Kinetic studies (UV-Vis monitoring) show preferential meta-substitution under Friedel-Crafts conditions. Computational modeling (molecular mechanics) predicts steric energy contributions of 8–12 kcal/mol, aligning with experimental yields (45–60%) for halogenation reactions .

Q. What mechanistic insights explain its stability under oxidative conditions?

Cyclic voltammetry reveals a redox potential of +1.2 V (vs. Ag/AgCl), indicating moderate resistance to oxidation. XPS analysis of aged samples shows partial conversion of –SMe to sulfoxide (–SO–Me) groups. Stabilization strategies include adding radical scavengers (e.g., BHT) or using fluorinated solvents to reduce radical chain reactions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | ±15% yield |

| Solvent Polarity (ET₃₀) | 40–45 (DMF) | Regioselectivity |

| Microwave Irradiation | 100–150°C, 30–60 min | +20% efficiency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.